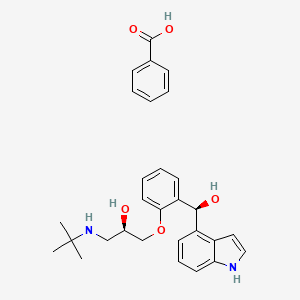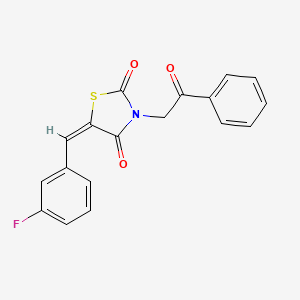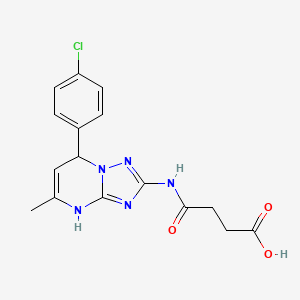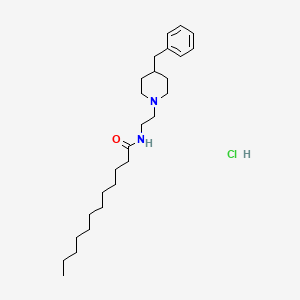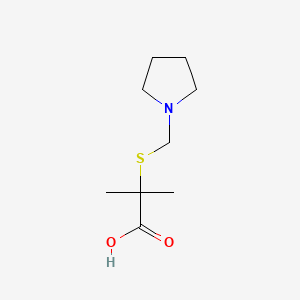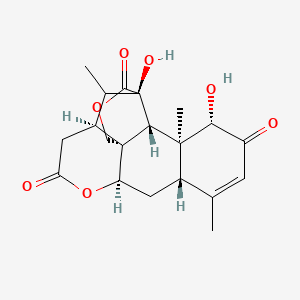
Shinjudilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ailanthus altissima, commonly known as “Chunpi” or “Cortex Ailanthi,” belongs to the Simaroubaceae family. Traditionally, it has been used in Chinese medicine for its astringent, antidiarrheic, and hemostatic properties .
Shinjudilactone: is a new bitter principle isolated from the root bark of Swingle.
Preparation Methods
- The synthetic routes and reaction conditions for Shinjudilactone are not widely documented. its isolation from the root bark of Ailanthus altissima involves extraction and purification processes.
- Industrial production methods are not well-established due to its limited availability and recent discovery.
Chemical Reactions Analysis
- Shinjudilactone likely undergoes various reactions, although specific details remain scarce.
- Common reagents and conditions for its transformations are not extensively studied.
- Major products resulting from these reactions are yet to be fully characterized.
Scientific Research Applications
Chemistry: Researchers are interested in Shinjudilactone’s unique structure and potential synthetic applications.
Biology: Its biological activities, such as antimicrobial or antitumor effects, warrant investigation.
Medicine: this compound’s medicinal properties, especially its impact on gastrointestinal health, deserve further exploration.
Industry: Although not widely utilized, its potential as a natural product with bitter taste properties could find applications in food or pharmaceutical industries.
Mechanism of Action
- The exact mechanism by which Shinjudilactone exerts its effects remains unknown.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- Shinjudilactone’s uniqueness lies in its novel 13 [12→11α]abeo-picrasane skeleton.
- Similar compounds within the same class (quassinoids) include shinjulactone C and other quassinoids from Ailanthus altissima .
Properties
CAS No. |
80180-30-9 |
|---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,5R,7S,11R,13S,17S,18S,19R)-5,17-dihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.05,19.013,18]nonadec-14-ene-4,9,16-trione |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1 |
InChI Key |
XCAPDGKSNAMUQC-SUQAYODVSA-N |
Isomeric SMILES |
CC1[C@@H]2CC(=O)O[C@H]3[C@@]24COC(=O)[C@@]1([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O |
Canonical SMILES |
CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
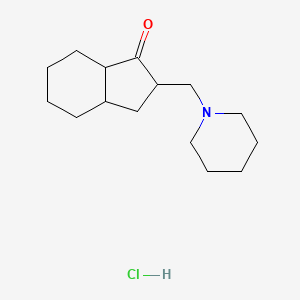
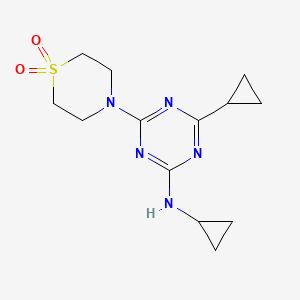
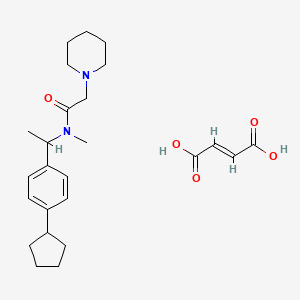
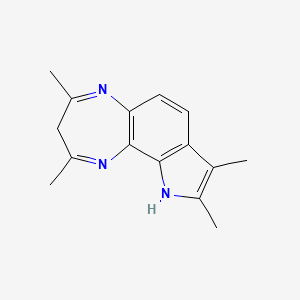
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
